2-Methoxy-2'-thiomorpholinomethyl benzophenone
Overview
Description
2-Methoxy-2’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO2S It is a derivative of benzophenone, characterized by the presence of a methoxy group and a thiomorpholinomethyl group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2’-thiomorpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzophenone core.
Attachment of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a suitable electrophilic intermediate derived from the benzophenone core.
Industrial Production Methods
Industrial production of 2-Methoxy-2’-thiomorpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl group of the benzophenone core to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Methoxy-2’-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of methoxy and thiomorpholinomethyl groups on biological activity.
Industry: In industrial applications, the compound can be used as a photoinitiator in polymerization reactions, taking advantage of its benzophenone core.
Mechanism of Action
The mechanism of action of 2-Methoxy-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other polar interactions, while the thiomorpholinomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzophenone: Lacks the thiomorpholinomethyl group, making it less versatile in certain chemical reactions.
2-Thiomorpholinomethylbenzophenone: Lacks the methoxy group, which can affect its chemical and biological properties.
3-Methoxy-2-thiomorpholinomethyl benzophenone: A positional isomer with different chemical and biological properties.
Uniqueness
2-Methoxy-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both methoxy and thiomorpholinomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXZJCVNOUGPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643803 | |
Record name | (2-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-47-0 | |
Record name | (2-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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